
Elvucitabine Clinical Trial Meta-analysis: A
Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Elvucitabine

Cat. No.: B1671191 Get Quote

This guide provides a comprehensive meta-analysis of clinical trial data for Elvucitabine, an

investigational nucleoside reverse transcriptase inhibitor (NRTI), and compares its performance

against established NRTIs used in the treatment of HIV-1 infection. This document is intended

for researchers, scientists, and drug development professionals, offering a detailed

examination of efficacy, safety, and experimental protocols to support further research and

development in HIV therapeutics.

Comparative Efficacy of Elvucitabine and Other
NRTIs
The following tables summarize the key efficacy and safety data from various clinical trials of

Elvucitabine and other widely used NRTIs.

Table 1: Efficacy of Elvucitabine in Treatment-Naive HIV-1 Infected Patients (Phase II)
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Endpoint
Elvucitabine (10 mg daily)
+ Tenofovir/Efavirenz

Lamivudine (300 mg daily)
+ Tenofovir/Efavirenz

Proportion of subjects with

HIV-1 RNA <50 copies/mL at

Week 48 (ITT)

65% 78%

Proportion of subjects with

HIV-1 RNA <50 copies/mL at

Week 48 (As-treated)

96% 97%

Mean change in CD4% from

baseline at Week 48
+9.9% +9.1%

ITT: Intent-to-Treat analysis; As-treated: Analysis of subjects who completed the treatment as

per protocol.

Table 2: Comparative Efficacy of Various NRTIs in HIV-1 Treatment (Data from selected trials)
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Drug Trial/Study Patient Population
Key Efficacy
Endpoint(s)

Elvucitabine
Phase II Monotherapy

(7 days)
HIV-positive

Mean HIV viral load

decline of 0.85 log10

copies/mL.[1]

Zidovudine ACTG 019
Mildly symptomatic

HIV

Delayed disease

progression in

patients with <500

CD4 cells/mm³.[2][3]

Abacavir ACTG 5202 Treatment-naive

Less effective than

Tenofovir DF in

patients with high

baseline viral loads.[4]

Tenofovir DF Study 903 Treatment-naive

Non-inferior to

Stavudine in

combination with

Lamivudine and

Efavirenz.[5]

Emtricitabine DISCOVER Trial HIV prevention (PrEP)

Non-inferior to

Tenofovir DF for HIV

prevention.[6]

Lamivudine CAESAR HIV-1/HBV co-infected

Delayed HIV-1

disease progression.

[7]

Table 3: Safety Profile of Elvucitabine and Other NRTIs (Data from selected trials)
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Drug Common Adverse Events Serious Adverse Events

Elvucitabine

Incidence, frequency, type, and

severity of adverse events

were similar to Lamivudine in a

Phase II trial.

One death was reported in the

48-week Phase II trial (reason

not specified in the summary).

Zidovudine
Anemia, neutropenia, nausea.

[2][3]

Severe anemia and

neutropenia.[2][3]

Abacavir

Hypersensitivity reaction (with

HLA-B*5701 allele), potential

increased risk of

cardiovascular events.[4][8]

Serious and sometimes fatal

hypersensitivity reactions.[4]

Tenofovir DF
Renal impairment, decreases

in bone mineral density.

Acute renal impairment,

Fanconi syndrome.

Emtricitabine Generally well-tolerated.

Lactic acidosis and severe

hepatomegaly with steatosis

(rare).

Lamivudine
Headache, nausea, malaise,

fatigue.
Pancreatitis (rare).

Experimental Protocols
Detailed methodologies for the key clinical trials cited are crucial for the interpretation of the

presented data.

Elvucitabine Phase II Trial in Treatment-Naive Patients
(NCT00350272) - Summarized Protocol
This Phase II, randomized, blinded study compared the efficacy and safety of Elvucitabine to

Lamivudine in combination with Tenofovir DF and Efavirenz in HIV-1 infected, treatment-naive

adult participants.[9]

Study Design: Participants were randomized to receive either Elvucitabine (10 mg once

daily) or Lamivudine (300 mg once daily), both in combination with open-label Tenofovir DF
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(300 mg once daily) and Efavirenz (600 mg once daily).[10] The initial blinded treatment

phase was 12 weeks, with an optional open-label extension.[10]

Inclusion Criteria: Treatment-naive adults with HIV-1 infection, plasma HIV-1 RNA levels

≥5000 copies/mL, and CD4+ cell counts between 200 and 500 cells/mm³.[11]

Exclusion Criteria: Presence of resistance mutations to any of the study drugs.[11]

Primary Efficacy Endpoint: Proportion of participants with HIV-1 RNA <50 copies/mL at week

12.[9]

Safety Assessments: Monitoring of adverse events, clinical laboratory tests (hematology and

chemistry), and vital signs throughout the study.

Elvucitabine in Patients with M184V Mutation
(NCT00405249) - Summarized Protocol
This study was a randomized, double-blind, viral kinetic study of Elvucitabine versus

Lamivudine in HIV-infected subjects with a documented M184V mutation.[12]

Study Design: A 14-day on-treatment, 14-day off-treatment study.[12]

Inclusion Criteria: HIV-infected, clinically stable adults with a genotypically documented

M184V variant, receiving stable antiretroviral therapy, with HIV RNA between 5,000 and

150,000 copies/mL and CD4 count >100 cells/mm³.[12]

Exclusion Criteria: Co-infection with Hepatitis B, presence of multiple other resistance

mutations, recent use of myelosuppressive therapy, pregnancy, or breastfeeding.[12]

Primary Objective: To assess the viral kinetics and safety of Elvucitabine.[12]

Visualizations
The following diagrams illustrate key concepts related to the meta-analysis and the mechanism

of action of the drugs discussed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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